molecular formula C7H14N2O B6234862 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane CAS No. 1369143-13-4

8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane

Cat. No.: B6234862
CAS No.: 1369143-13-4
M. Wt: 142.2
InChI Key:
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Description

8-methyl-2-oxa-5,8-diazaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes an oxazolidine ring fused to a diazaspiro nonane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide or a halohydrin in the presence of a base. The reaction conditions often require:

    Temperature: Moderate temperatures (20-50°C) to facilitate the cyclization.

    Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Catalysts: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This can involve:

    Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.

    Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxazolidinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxazolidine ring to an amine.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxazolidinone derivatives.

    Reduction: Secondary amines.

    Substitution: N-alkylated spiro compounds.

Scientific Research Applications

8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the design of enzyme inhibitors and receptor modulators.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as spirocyclic polymers.

Mechanism of Action

The mechanism by which 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through:

    Binding to active sites: The spirocyclic structure can fit into enzyme active sites, inhibiting their activity.

    Modulating receptor activity: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane can be compared with other spirocyclic compounds such as:

    8-methyl-2-oxa-5,7-diazaspiro[3.5]nonane: Similar structure but with different nitrogen positioning, leading to varied reactivity and applications.

    5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane: Incorporates a benzyl group, which can enhance its binding affinity in medicinal applications.

The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical properties and reactivity.

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific fields.

Properties

CAS No.

1369143-13-4

Molecular Formula

C7H14N2O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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